molecular formula C14H12N2O5 B547451 2,3-dihydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

2,3-dihydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

Cat. No. B547451
M. Wt: 288.25 g/mol
InChI Key: DNCBPZLOUZEIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XZ45 is a novel HIV Integrase Inhibitor, significantly inhibiting HSV-1 and HSV-2 replication in different cell types, blocking HSV viral DNA replication and late gene expression, also inhibiting viral recombination in infected cells and ICP8 recombinase activity.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Different heterocyclic compounds, including 1,3,4-oxadiazole derivatives and 1,3,4-thiadiazoles, were synthesized starting from 2-hydroxy benzohydrazide, and their antimicrobial activities were examined against various microorganisms (Sarshira et al., 2016).

Antimicrobial and Antioxidant Activities

  • Schiff base compounds derived from N'-substituted benzohydrazide demonstrated significant antimicrobial, antioxidant, and enzymatic activities. They also showed effective interaction with Salmon sperm DNA, indicating a potential for biological applications (Sirajuddin et al., 2013).
  • Compounds such as N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide exhibited antimicrobial activities against various bacteria, with electron-withdrawing groups enhancing this effect (Han, 2013).

Catalytic and Magnetic Properties

  • Ni(II)-Aroylhydrazone complexes derived from 2,3-dihydroxy-N'-(2-hydroxybenzoyl)benzohydrazide were studied for their catalytic activity in solvent-free nitroaldol condensation reactions (Sutradhar et al., 2019).
  • A copper-gadolinium complex involving a hydroxybenzohydrazide ligand was synthesized, providing insights into the structural and magnetic properties of such compounds (Costes et al., 2014).

Anticancer Properties

  • Heterometallic potassium-dioxidovanadium(V) complexes synthesized using 2,3-dihydroxybenzylidene-benzohydrazide showed significant antiproliferative activity against various cancer cell lines (Sutradhar et al., 2016).

properties

Product Name

2,3-dihydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2,3-Dihydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

InChI

InChI=1S/C14H12N2O5/c17-10-6-2-1-4-8(10)13(20)15-16-14(21)9-5-3-7-11(18)12(9)19/h1-7,17-19H,(H,15,20)(H,16,21)

InChI Key

DNCBPZLOUZEIIO-UHFFFAOYSA-N

SMILES

O=C(NNC(C1=CC=CC=C1O)=O)C2=CC=CC(O)=C2O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C(=CC=C2)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

XZ45;  XZ-45;  XZ 45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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